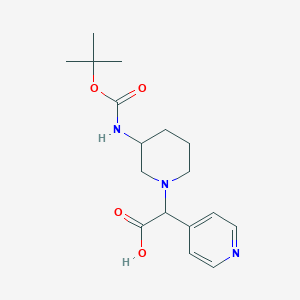

(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid

CAS No.:

Cat. No.: VC18472711

Molecular Formula: C17H25N3O4

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25N3O4 |

|---|---|

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-pyridin-4-ylacetic acid |

| Standard InChI | InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)19-13-5-4-10-20(11-13)14(15(21)22)12-6-8-18-9-7-12/h6-9,13-14H,4-5,10-11H2,1-3H3,(H,19,23)(H,21,22) |

| Standard InChI Key | KOVNJSQFKBLESW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC=NC=C2)C(=O)O |

Introduction

Chemical Identification and Structural Features

Molecular Identity

(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid is systematically named 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-pyridin-4-ylacetic acid (IUPAC). Its molecular formula is C₁₇H₂₅N₃O₄, with a molar mass of 335.4 g/mol . The compound is registered under CAS No. 885276-46-0 and is identified by synonyms such as α-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]-4-pyridineacetic acid .

Structural Composition

The molecule comprises three key components:

-

Piperidine Ring: A six-membered saturated heterocycle with a Boc-protected amine at position 3.

-

Pyridine Moiety: A heteroaromatic ring linked via an acetic acid group to the piperidine nitrogen.

-

Boc Group: A tert-butoxycarbonyl protecting group that stabilizes the amine during synthetic modifications.

The stereoelectronic properties of the pyridine ring facilitate hydrogen bonding and π-π stacking interactions, which are critical for biological targeting. The Boc group enhances solubility in organic solvents, enabling intermediate purification during synthesis .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₅N₃O₄ | |

| Molar Mass | 335.4 g/mol | |

| CAS Number | 885276-46-0 | |

| IUPAC Name | 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-pyridin-4-ylacetic acid |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

-

Boc Protection: The primary amine on 3-amino-piperidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

-

Alkylation: The protected piperidine undergoes nucleophilic substitution with a pyridyl-acetic acid derivative, forming the C–N bond between the piperidine and acetic acid groups.

-

Deprotection and Functionalization: The Boc group may be removed under acidic conditions (e.g., trifluoroacetic acid) to expose the amine for further modifications.

Reactivity Profile

-

Amine Deprotection: The Boc group is cleaved under acidic conditions, regenerating the primary amine for subsequent coupling reactions.

-

Carboxylic Acid Reactivity: The acetic acid moiety participates in esterification, amidation, or salt formation, enhancing solubility or enabling conjugation .

-

Pyridine Coordination: The nitrogen in the pyridine ring can coordinate metal ions, useful in catalysis or metallodrug design.

Applications in Research and Development

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing drug candidates. For example, its deprotected amine can be acylated to produce amide-based inhibitors.

Chemical Probes

Researchers utilize its pyridine and carboxylic acid groups to study protein-ligand interactions via X-ray crystallography or NMR .

Material Science

The Boc group’s stability under non-acidic conditions makes the compound a candidate for functionalized polymers or metal-organic frameworks.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid | C₁₇H₂₅N₃O₄ | 335.4 | Boc-protected amine, pyridine |

| [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester | C₁₄H₂₆N₂O₄ | 286.4 | Ethyl ester, shorter chain |

| 1-Boc-Piperidin-4-ylidene-acetic acid | C₁₂H₁₉NO₄ | 241.3 | Exocyclic double bond, no pyridine |

The ethyl ester derivative (Table 2, Row 2) lacks the pyridine moiety, reducing aromatic interactions but improving lipophilicity . The 4-ylidene analog (Row 3) features a conjugated double bond, enhancing rigidity for structural studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume